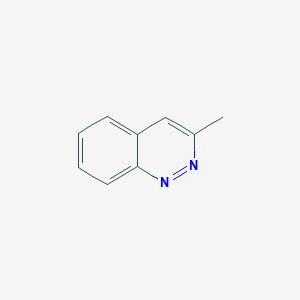

3-Methylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYRROMZZGLFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341755 | |

| Record name | 3-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-78-0 | |

| Record name | 3-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylcinnoline and Its Derivatives

Classical and Established Synthetic Approaches

The foundational methods for constructing the cinnoline (B1195905) ring system have been established for over a century and continue to be relevant. These classical syntheses often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Richter Cinnoline Synthesis and its Adaptations

The Richter synthesis, first reported in 1883, represents the inaugural discovery of the cinnoline ring system. wikipedia.orgthieme-connect.de This reaction involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes cyclization. researchgate.netwikipedia.org While the original synthesis produced the parent cinnoline, adaptations of this method can be envisioned for the synthesis of substituted derivatives. For instance, starting with an appropriately substituted o-aminophenylpropiolic acid could potentially yield 3-substituted cinnolines.

Widman–Stoermer Synthesis for Cinnoline Ring Formation

The Widman–Stoermer synthesis is a widely utilized method for preparing 3-substituted and 3,4-disubstituted cinnolines. wikipedia.orgthieme-connect.de This reaction proceeds through the cyclization of a diazotized α-vinyl-aniline. wikipedia.orgajrconline.org A key requirement for successful cyclization is the presence of an alkyl or aryl group at the 4-position of the cinnoline ring being formed. thieme-connect.de

A notable example is the synthesis of 4-phenyl-3-methylcinnoline, which has been shown to proceed efficiently regardless of the stereoisomeric form of the starting aminoethylene. This observation suggests an ionic mechanism for the cyclization. The general applicability of this method makes it a cornerstone in the synthesis of a variety of substituted cinnolines.

Borsche Cinnoline Synthesis

The Borsche cinnoline synthesis provides another classical route to this heterocyclic system. wikipedia.org This method involves the cyclization of arylhydrazones derived from α-keto acids or their esters. While specific examples directly leading to 3-methylcinnoline are not extensively detailed in readily available literature, the general strategy is a valid approach for accessing the cinnoline core. For example, the cyclization of phenylhydrazono acetyl acetone (B3395972) using polyphosphoric acid has been used to synthesize 1-(3,4-dihydro-4-methyl cinnolin-3-yl) ethanone, a precursor to further derivatization. ajrconline.org

Dehydrogenation Strategies for Cinnoline Ring Aromatization

In many synthetic sequences leading to cinnolines, the final step involves the aromatization of a dihydrocinnoline (B15445986) intermediate. wikipedia.org This dehydrogenation can be achieved using various reagents and conditions. Freshly precipitated mercuric oxide has been historically used for this purpose. wikipedia.org

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has introduced powerful new tools for the construction of complex molecules, including heterocyclic systems like cinnoline. Metal-catalyzed cross-coupling reactions have become particularly prominent.

Metal-Catalyzed C-C and C-N Bond Formation Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. rsc.orgfrontiersin.org These methods offer efficient ways to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the cinnoline framework and the introduction of substituents.

For example, Suzuki-Miyaura cross-coupling reactions, which typically involve the coupling of an organoboron compound with a halide, are powerful tools for creating C-C bonds. mdpi.com This methodology could be applied to a pre-formed cinnoline core bearing a halogen substituent to introduce a methyl group at the 3-position. Similarly, other metal-catalyzed reactions like the Friedel-Crafts alkylation can be used to introduce alkyl groups onto aromatic rings, potentially as part of a strategy to build the necessary precursor for cinnoline synthesis. beilstein-journals.org

While specific, detailed examples of the application of these modern catalytic methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, their versatility and efficiency in related heterocyclic systems suggest their high potential in this area. The development of novel catalysts and reaction conditions continues to expand the synthetic chemist's toolbox for accessing complex molecules like this compound and its derivatives.

C-H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C–H) bonds has become a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itbeilstein-journals.org In the context of N-heterocycles like cinnoline, C–H functionalization allows for the late-stage modification of the core structure, which is invaluable for creating diverse molecular libraries. nih.gov

While research specifically detailing the C-H functionalization of this compound is nascent, the principles are well-established for related aza-arene heterocycles such as quinolines and indoles. chim.itnih.gov These reactions typically rely on transition metal catalysis (e.g., palladium, rhodium, cobalt, or copper) to selectively activate a specific C–H bond. beilstein-journals.orgnih.govresearchgate.net The regioselectivity of these transformations is a critical challenge, often controlled by the intrinsic electronic properties of the heterocycle or by using directing groups. nih.gov For bicyclic aza-arenes, differentiating between the various C-H bonds on the benzocyclic ring is particularly challenging due to their similar chemical environments. nih.gov

Strategies for C-H functionalization applicable to the cinnoline scaffold include:

Oxidative (Dehydrogenative) Coupling: This approach involves the coupling of two C-H bonds, often between the heterocycle and another (hetero)arene, with the assistance of a metal catalyst and an oxidant. chim.it For instance, Fe-catalyzed cross-dehydrogenative arylation has been used on 3-substituted oxindoles using oxygen as the oxidant. chim.it

Directed C-H Activation: A directing group installed on the molecule can chelate to the metal catalyst, bringing it into proximity with a specific C-H bond (often at the ortho-position) to ensure high regioselectivity. nih.gov

C-H Alkynylation: Direct alkynylation of indoles with terminal alkynes has been achieved via palladium-catalyzed cross-dehydrogenative coupling (CDC), providing a model for potential C-H functionalization on the cinnoline ring. chim.it

The development of C-H functionalization methods for this compound would represent a significant advancement, enabling the direct introduction of various functional groups onto the carbocyclic and heterocyclic rings, thereby facilitating the synthesis of novel derivatives.

Tandem Reactions and Coupling Approaches

Tandem reactions, also known as domino or cascade reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without isolating intermediates. dtu.dkrsc.org This approach offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. dtu.dkrsc.org The synthesis of heterocyclic compounds, including cinnolines, has greatly benefited from the development of tandem reactions initiated by metal-catalyzed cross-coupling. rsc.orgnovapublishers.com

Copper- and palladium-catalyzed cross-coupling reactions are particularly prominent in heterocycle synthesis. rsc.org A common strategy involves an initial C-N, C-O, C-S, or C-C bond formation, which then sets up the molecule for a subsequent intramolecular cyclization to form the heterocyclic ring. rsc.org

Examples of relevant tandem strategies include:

Copper-Catalyzed Tandem Reactions: Copper catalysts are attractive due to their lower cost and toxicity compared to other transition metals. novapublishers.com They have been widely used to initiate tandem sequences for synthesizing a variety of nitrogen-containing heterocycles. rsc.org

Tandem Oxidation Processes (TOP): This method involves the in-situ oxidation of an alcohol to an aldehyde, which is then trapped by a nucleophile in the same reaction vessel. rsc.org This can be adapted for heterocycle synthesis where the generated aldehyde participates in a cyclization cascade.

Aza-Wittig/Electrocyclic Ring-Closure: This tandem process has been employed for the preparation of substituted imidazoles and related fused heterocycles. mdpi.com

A retro-synthetic approach termed "cinn-tillating synthesis" was designed by employing a tandem copper-catalyzed annulation to generate a hydrazine (B178648) nucleophile, which then leads to the cinnoline core. ijper.org This highlights the power of tandem strategies in designing novel and efficient routes to the cinnoline ring system.

Microwave-Assisted Organic Synthesis of Cinnoline Derivatives

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including cinnoline derivatives. researchgate.netrsc.orgchemrxiv.org

A notable application of MAOS is the green and efficient one-pot synthesis of polyfunctionally substituted cinnolines. researchgate.netrsc.org In one study, researchers developed a method involving the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins. researchgate.net Under controlled microwave heating at 100 °C for just 20 minutes in the presence of piperidine, the desired cinnoline derivatives were obtained in high yields (86-93%). researchgate.net This method was even adapted for synthesis inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules, demonstrating the versatility of the approach. rsc.org

Another example is a metal-free, microwave-assisted azo-Povarov [4+2] annulation reaction between N-carbonyl aryldiazenes and trans-cyclooctene. chemrxiv.org This method provides access to a variety of fused cinnoline derivatives in yields ranging from 34% to 91%. chemrxiv.org The key advantages of this protocol are the use of inexpensive starting materials and the absence of an external catalyst. chemrxiv.org

| Starting Materials | Reaction Type | Conditions | Product Type | Yields | Reference |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate, Nitroolefins | Michael Addition/Cyclization | Microwave, Piperidine, Dioxane, 100°C, 20 min | Polyfunctionalized Cinnolines | 86-93% | researchgate.net |

| N-Carbonyl Aryldiazenes, trans-Cyclooctene | Azo-Povarov [4+2] Annulation | Microwave (metal-free) | Ring-fused Cinnolines | 34-91% | chemrxiv.org |

| ω-Arylaminonitriles | Intramolecular Cyclization | Microwave, PPE or PPSE | 1-Aryl-2-iminoazacycloalkanes | Good-High | beilstein-journals.org |

Flow Chemistry Applications in Cinnoline Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, better temperature and pressure control, improved reproducibility, and ease of scalability. wordpress.com This technology has found significant applications in the synthesis of heterocyclic compounds for medicinal chemistry. wordpress.com

The synthesis of cinnoline scaffolds has been successfully adapted to flow chemistry processes. thieme-connect.comresearchgate.net One study reported the synthesis of a versatile cinnoline building block on a multigram scale starting from phenylhydrazine (B124118) and glucose. thieme-connect.com A key subsequent step was the conversion of these cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts via a continuous-flow hydrogenation process. thieme-connect.com This transformation was achieved with high yields and purities, and remarkably short residence times of less than one minute. thieme-connect.com

This flow-based approach demonstrates a safe, efficient, and scalable method for producing cinnoline and dihydrocinnoline building blocks, which are valuable for further derivatization in drug discovery programs. thieme-connect.comresearchgate.net The ability to telescope reaction steps—where the output of one flow reactor is fed directly into the next—further enhances the efficiency of synthesizing complex molecules. wordpress.com

Targeted Synthesis of this compound and Substituted Analogs

While general methods provide access to the broader class of cinnolines, specific strategies have been developed for the targeted synthesis of this compound and its analogs. These methods often provide better control over the substitution pattern on the heterocyclic ring.

Synthesis from o-Aminoacetophenone Derivatives

A direct and classical route to 4-substituted-3-nitrocinnolines involves the use of ortho-aminoaryl ketone derivatives. Specifically, 4-methyl-3-nitrocinnoline (B3012996) can be synthesized from o-aminoacetophenone. researchgate.netacs.org

The synthesis proceeds via a diazotization of o-aminoacetophenone, followed by a coupling reaction with nitromethane. acs.org The resulting intermediate, a phenylhydrazone, undergoes cyclization to yield 4-methyl-3-nitrocinnoline. researchgate.netacs.org This nitro-substituted cinnoline serves as a valuable precursor. Subsequent reduction of the nitro group, for example, using stannous chloride and hydrochloric acid, readily furnishes 3-amino-4-methylcinnoline. researchgate.netacs.org While this specific route leads to a 4-methyl derivative, the underlying principle of using an ortho-amino ketone derivative is a key strategy for accessing the cinnoline core. The Widman-Stoermer synthesis, a widely used method for preparing 3,4-disubstituted cinnolines, also starts from related precursors, specifically α-vinyl-anilines, which can be derived from ortho-aminoaryl ketones. wikipedia.orglookchem.comthieme-connect.de For example, 4-phenyl-3-methylcinnoline was prepared from an aminoethylene derived from o-aminobenzophenone and ethylmagnesium iodide. lookchem.com

| Precursor | Key Reagents | Intermediate/Product | Reference |

| o-Aminoacetophenone | 1. Diazotization, 2. Nitromethane | 4-Methyl-3-nitrocinnoline | researchgate.netacs.org |

| 4-Methyl-3-nitrocinnoline | Stannous chloride, Hydrochloric acid | 3-Amino-4-methylcinnoline | researchgate.netacs.org |

| o-Aminobenzophenone | 1. Ethylmagnesium iodide, 2. Diazotization | 4-Phenyl-3-methylcinnoline | lookchem.com |

Polyphosphoric Acid (PPA)-Mediated Cyclization Reactions

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a strong dehydrating agent and a Brønsted acid catalyst. researchgate.netccsenet.orgunishivaji.ac.in It is particularly effective in promoting intramolecular cyclization reactions to form cyclic ketones and various heterocyclic systems. researchgate.netccsenet.org PPA is typically a viscous liquid that is easier to handle at elevated temperatures (above 60°C). researchgate.netccsenet.org

In the context of heterocycle synthesis, PPA facilitates reactions such as the Fischer indole (B1671886) synthesis and the Bischler-Napieralski reaction. unishivaji.ac.in Its utility extends to the synthesis of cinnoline derivatives through intramolecular rearrangement and cyclization. A recent study reported a PPA-mediated divergent synthesis of 4-(benzimidazol-2-yl)-3-methylcinnolines from 3-(methyl(2-phenylhydrazono)methyl)quinoxalin-2-ones. acs.org This transformation showcases the ability of PPA to mediate complex intramolecular rearrangements leading to the cinnoline core.

PPA is also used in the cyclization of acids to form cyclic ketones, a reaction that can be a key step in a multi-step synthesis of complex molecules containing a fused ring system. ccsenet.org For example, anilides of 3-oxo-4-phenylaminobutyric acid undergo competing cyclization processes when heated in neat PPA, demonstrating PPA's role in mediating complex reaction pathways. mdpi.com The strong acidic and dehydrating nature of PPA makes it a suitable medium for cyclization reactions that might otherwise require harsh conditions or less efficient catalysts.

Ring Enlargement Reactions of Aminoindoles to this compound

The transformation of an existing heterocyclic system into a larger ring, known as a ring enlargement or ring expansion reaction, represents a viable pathway to the cinnoline core. Research has documented the formation of this compound from an aminoindole precursor.

Specifically, the ring enlargement of 1-amino-2-methylindoline has been observed to yield this compound. This reaction proceeds spontaneously through the action of atmospheric oxygen. While identified during studies on the degradation of other molecules, the transformation itself represents a distinct synthetic pathway. researchgate.netnih.govresearchgate.net The reaction involves the oxidative opening of the five-membered pyrrole (B145914) ring in the aminoindole and subsequent recyclization to form the six-membered pyridazine (B1198779) ring characteristic of the cinnoline system. The presence of the methyl group at the 2-position of the indole precursor directly translates to the methyl substituent at the 3-position of the resulting cinnoline product.

Table 1: Ring Enlargement Synthesis of this compound

| Reactant | Reagent/Condition | Product |

|---|

Multi-Component Reactions for this compound Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. tcichemicals.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.org While numerous MCRs exist for synthesizing diverse heterocyclic scaffolds, specific strategies have been developed for the assembly of the cinnoline core. nih.govacs.org

One such strategy is a transition-metal-free, three-component coupling cyclization involving an aryne, a hydrazine source, and a ketone derivative. acs.org This reaction provides a direct route to the cinnoline skeleton by forming two carbon-nitrogen bonds and one carbon-carbon bond in a single step.

To specifically assemble the this compound scaffold using this methodology, the following components can be utilized:

Benzyne : Serves as the C6-aromatic backbone of the cinnoline.

Tosylhydrazine : Acts as the N-N synthon for the pyridazine ring.

α-Bromo Ketone (e.g., 1-bromo-2-propanone) : Provides the final two carbon atoms and the methyl substituent for the heterocyclic ring.

The reaction is proposed to proceed via a formal [2+2+2] cycloaddition, where the components assemble in a cascade to furnish the final, stable aromatic cinnoline product. acs.org This approach highlights the power of MCRs to construct complex heterocyclic systems from simple, readily available precursors.

Table 2: Proposed Multi-Component Synthesis of this compound

| Component 1 | Component 2 | Component 3 | Reaction Type | Product |

|---|

Chemical Reactivity and Transformation Mechanisms of 3 Methylcinnoline

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Patterns on the Cinnoline (B1195905) Ring

The cinnoline ring is an electron-deficient system due to the presence of the two nitrogen atoms, which withdraw electron density from the carbocyclic ring. organicchemistrytutor.com This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene (B151609). masterorganicchemistry.com However, molecular orbital calculations indicate that the electron density is highest at the 5- and 8-positions of the cinnoline nucleus. thieme-connect.de This is consistent with experimental observations, which show that electrophilic substitution, such as nitration, preferentially occurs at these positions. thieme-connect.de For instance, the reaction of cinnoline with a nitrating mixture (a source of the nitronium ion, NO₂⁺) yields a mixture of 5-nitro- and 8-nitrocinnoline. thieme-connect.de

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the final, fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Influence of Substituent Effects on Reactivity (e.g., Methyl Group at C3)

The presence of a methyl group at the C3 position of the cinnoline ring influences its reactivity. Alkyl groups, such as the methyl group, are generally considered to be activating groups in electrophilic aromatic substitution. numberanalytics.com They donate electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.

Reduction Chemistry

The reduction of 3-methylcinnoline can lead to the formation of various hydrogenated derivatives, including dihydrocinnolines and, under certain conditions, can result in a ring transformation to produce indole (B1671886) derivatives.

Formation of Dihydrocinnoline (B15445986) Derivatives (e.g., 1,4-Dihydrocinnolines)

The reduction of cinnoline and its derivatives typically yields 1,4-dihydro compounds. thieme-connect.de For example, the reduction of this compound with zinc amalgam in aqueous acetic acid for a short period (4 minutes) produces 1,4-dihydro-3-methylcinnoline. thieme-connect.de Similarly, reduction with lithium aluminum hydride also leads to the formation of 1,4-dihydrocinnolines. thieme-connect.de Catalytic hydrogenation of 4-methylcinnoline (B75869) under specific conditions has been shown to yield 4-methyl-3,4-dihydrocinnoline and 4-methyl-1,2,3,4-tetrahydrocinnoline. byu.edu

Reductive Transformation of this compound to Indole Derivatives (e.g., Skatole)

A significant transformation in the reduction chemistry of this compound is its conversion to 3-methylindole, commonly known as skatole. thieme-connect.de This rearrangement occurs when the initially formed 1,4-dihydro-3-methylcinnoline is subjected to continued reflux in the presence of a reducing agent like zinc amalgam in aqueous acetic acid. thieme-connect.dethieme-connect.de This transformation is not unique to the 3-methyl derivative; unsubstituted cinnoline can be reduced to indole under similar conditions. thieme-connect.de The reaction proceeds through the 1,4-dihydrocinnoline (B8695256) intermediate, which then rearranges to form the more stable indole ring system. thieme-connect.de Skatole is a naturally occurring compound found in mammalian feces and has a characteristic odor. wikipedia.org

Oxidation Chemistry

The oxidation of the cinnoline ring system can occur at both the nitrogen atoms and the carbocyclic ring, depending on the oxidizing agent and the reaction conditions. Oxidation of cinnolines with peracids or hydrogen peroxide typically yields a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de While specific studies on the comprehensive oxidation of this compound are limited, research on related substituted cinnolines provides insight into potential reaction pathways. For instance, the oxidation of 4-ethyl-3-methylcinnoline using chromium oxide supported on alumina (B75360) has been shown to selectively oxidize the methylene (B1212753) group of the ethyl substituent to a ketone, forming 3-methyl-4-acetylcinnoline. magritek.comorscience.ru This indicates that under certain conditions, the substituents on the cinnoline ring can be more susceptible to oxidation than the ring itself. Furthermore, the oxidation of carbidopa, a derivative of cinnoline, leads to the formation of 6,7-dihydroxy-3-methylcinnoline, demonstrating that oxidation can occur on the benzene portion of the cinnoline ring system. capes.gov.br It has also been noted that the ring enlargement of aminoindoles to form cinnoline derivatives can occur spontaneously in the presence of atmospheric oxygen. researchgate.net

Formation of Cinnoline N-Oxides (1-Oxides and 2-Oxides)

Rearrangement Reactions

Rearrangement reactions provide sophisticated pathways for both the synthesis of the this compound scaffold and its transformation into other important heterocyclic structures. nih.gov These reactions often involve intramolecular shifts of atoms or groups, leading to significant structural reorganization. nih.gov

The this compound framework can be assembled via complex intramolecular rearrangements from suitable precursors. A significant example is the Mamedov rearrangement, which occurs during the polyphosphoric acid (PPA)-mediated reaction of 3-(methyl(2-phenylhydrazono)methyl)quinoxalin-2-ones. acs.orgthieme-connect.de This process involves the simultaneous construction of both a benzimidazole (B57391) and a this compound ring, forming a novel biheterocyclic system: 4-(benzimidazol-2-yl)-3-methylcinnolines. acs.orgthieme-connect.de

This reaction competes with the Fischer indole synthesis, another rearrangement pathway available to the same precursor. thieme-connect.de The Mamedov rearrangement provides a metal-free and operationally simple method to access these complex this compound derivatives in moderate to excellent yields. thieme-connect.de

Table 2: Mamedov Rearrangement for Synthesis of this compound Derivatives

| Precursor | Reagent/Conditions | Rearrangement Type | Product | Reference(s) |

|---|---|---|---|---|

| 3-(Methyl(2-phenylhydrazono)methyl)quinoxalin-2-one | Polyphosphoric Acid (PPA) | Mamedov Rearrangement | 4-(Benzimidazol-2-yl)-3-methylcinnoline | thieme-connect.de, acs.org |

Another pathway that falls under this category is the previously mentioned ring enlargement of aminoindoles to cinnolines, which constitutes a significant skeletal rearrangement to form the target scaffold. wikipedia.org

Derivatives of this compound can undergo rearrangement to produce different heterocyclic systems, demonstrating the inherent reactivity of the cinnoline core under certain conditions. A well-documented example is the transformation of this compound into skatole (3-methylindole). thieme-connect.de

This rearrangement occurs under reductive conditions. thieme-connect.de The reaction of this compound with amalgamated zinc in aqueous acetic acid initially produces 1,4-dihydro-3-methylcinnoline. thieme-connect.de Upon further heating, this intermediate rearranges to yield 3-methylindole. thieme-connect.de This transformation provides a clear example of the conversion of the 1,2-diazine (cinnoline) system into the more stable indole framework through a reductive rearrangement process. thieme-connect.de

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-Methylcinnoline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of individual atoms.

¹H NMR Spectrometry for Proton Environments and Connectivity

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within the this compound molecule. In a typical ¹H NMR spectrum, the protons of the methyl group at the 3-position exhibit a characteristic singlet peak around 2.93 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear as a multiplet in the downfield region, generally between 7.6 and 8.5 ppm. rsc.org For instance, in a study of tert-butyl this compound-4-carboxylate, the aromatic protons were observed as multiplets in the ranges of 8.52–8.36 ppm, 7.82 ppm, and 7.76–7.59 ppm. rsc.org

¹³C NMR Spectrometry for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom. The methyl carbon at position 3 typically resonates at approximately 20.4 ppm. rsc.org The carbon atoms of the cinnoline (B1195905) ring system appear in the aromatic region of the spectrum, with chemical shifts influenced by their position and the presence of the nitrogen atoms. For example, in tert-butyl this compound-4-carboxylate, the cinnoline carbons were assigned chemical shifts at 149.3, 149.0, 132.0, 130.0, 129.8, 125.7, 123.4, and 121.9 ppm. rsc.org The specific chemical shifts can vary slightly depending on the substituent at the 4-position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete structural puzzle of this compound by revealing correlations between different nuclei. princeton.eduemerypharma.comscribd.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the benzene ring, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. emerypharma.comscribd.com This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methyl group would show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. scribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the methyl protons would show correlations to the C3 and C4 carbons of the cinnoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orgceitec.cz This provides valuable information about the three-dimensional structure and stereochemistry of the molecule.

Application of Nuclear Overhauser Effect (NOE) for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population leads to a change in the intensity of another spin's resonance. wikipedia.orgucl.ac.ukspindynamics.org This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei, and is therefore a powerful tool for determining spatial proximity. ceitec.cz In the context of this compound derivatives, NOE experiments, particularly 2D NOESY, can be used to confirm the relative positions of substituents. For example, an NOE would be expected between the protons of the methyl group at position 3 and the proton at position 4, confirming their cis relationship on the cinnoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.comlabmanager.com This precision allows for the unambiguous determination of the elemental formula of this compound. For example, the calculated exact mass for the protonated molecule of tert-butyl this compound-4-carboxylate ([C₁₄H₁₆N₂O₂+H]⁺) is 245.1285, which was found to be in excellent agreement with the experimentally determined value of 245.1286. rsc.org Similarly, for methyl this compound-4-carboxylate, the calculated exact mass for the protonated molecule ([C₁₁H₁₀N₂O₂+H]⁺) was 203.0815, with the found value being 203.0814. rsc.org This level of accuracy is crucial for confirming the identity of the compound and distinguishing it from isomers. Under high-energy conditions, this compound can fragment, with characteristic losses corresponding to its diazoethylene moiety. mdpi.com

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact, to form a molecular ion. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and provides valuable clues about its structure. chemguide.co.ukmsu.edu

In the case of this compound, the molecular ion peak would correspond to its molecular weight. Due to the energetic instability of the molecular ion, it fragments into smaller pieces. chemguide.co.uk The analysis of these fragments helps in deducing the connectivity of the atoms. For instance, the loss of a methyl group (CH₃) would result in a peak at a mass-to-charge ratio 15 units less than the molecular ion. The fragmentation of the heterocyclic ring system can also lead to characteristic losses. For example, the elimination of a neutral nitrogen molecule (N₂) or hydrogen cyanide (HCN) are common fragmentation pathways for nitrogen-containing heterocyclic compounds. A study on the degradation of indapamide (B195227) identified this compound and noted that losses observed in the mass spectrum were in accordance with an aromatic diazoethylene moiety, which allows for N₂H₂ and C₂H₂N₂ eliminations. mdpi.com The stability of the resulting fragment ions is a key factor in determining the fragmentation pattern; more stable ions will be more abundant and thus produce more intense peaks in the mass spectrum. chemguide.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. saiflucknow.org This technique is particularly useful for analyzing complex mixtures and for determining the purity of a compound. eurl-pesticides.eu

In the analysis of this compound, an LC-MS system would first separate the compound from any impurities present in the sample. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. This provides a highly specific method for identifying this compound based on its molecular weight. saiflucknow.org Furthermore, LC-MS can be used to quantify the amount of this compound present in a sample, which is crucial for various applications. The use of tandem mass spectrometry (LC-MS/MS) can provide even greater structural information by inducing fragmentation of the selected molecular ion and analyzing the resulting fragment ions. researchgate.netsciex.com This can be used to confirm the identity of the compound by comparing its fragmentation pattern to a known standard or to what is predicted based on its structure. researchgate.netnih.gov A study on indapamide degradation utilized LC-UV-MS chromatograms to highlight the presence of various degradation products, including this compound. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups within a molecule vibrate at specific frequencies, and these vibrations correspond to the absorption of IR radiation at characteristic wavenumbers. tanta.edu.eg Therefore, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule. libretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. pressbooks.pub The C-H stretching of the methyl group would be observed at slightly lower wavenumbers, typically in the 2850-2960 cm⁻¹ range. pressbooks.pub The C=C stretching vibrations of the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub The C=N stretching vibration of the cinnoline ring system would likely appear in the 1550–1650 cm⁻¹ range. pressbooks.pub The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org The structures of various hydrogenated derivatives of 4-methylcinnoline (B75869) have been assigned based on their infrared spectra and elemental analyses. byu.edu

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C=N Stretch | 1550-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu The wavelength of maximum absorption (λmax) is related to the extent of conjugation in a molecule; more extensive conjugated systems absorb at longer wavelengths. msu.edubbec.ac.in

This compound, being an aromatic heterocyclic compound, possesses a conjugated π-electron system. This conjugation allows for π → π* electronic transitions, which are expected to result in strong absorption bands in the UV region of the spectrum. The presence of the nitrogen atoms with non-bonding electrons also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. bbec.ac.in The exact position and intensity of the absorption bands are influenced by the specific structure of the molecule and the solvent used for the measurement. bbec.ac.in UV-Vis spectroscopy is a valuable tool for confirming the presence of the conjugated system in this compound and can be used to distinguish it from non-aromatic analogues. bbec.ac.incpur.in

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgwordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of the individual atoms can be determined with high accuracy. funaab.edu.ng

For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation via X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the planarity of the cinnoline ring system and the orientation of the methyl group relative to the ring. Furthermore, the crystal packing arrangement, which describes how the molecules are arranged in the solid state, can be determined. While no specific X-ray crystal structure for this compound was found in the search results, the technique remains the gold standard for unambiguous structure determination of crystalline compounds. wikipedia.orgscilit.comnih.gov

Computational and Theoretical Studies of 3 Methylcinnoline

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 3-Methylcinnoline, governed by the principles of quantum mechanics. These methods are fundamental to understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.comwikipedia.org It is a workhorse in computational chemistry for predicting molecular properties. scispace.comyoutube.comresearchgate.net DFT calculations allow for the determination of a molecule's ground-state electron density and energy, providing insights into its stability and reactivity. scispace.comdiva-portal.org

While general DFT methodologies are well-established for studying electronic structures and energetics physchemres.orgpmf.unsa.bascirp.org, specific peer-reviewed studies detailing DFT calculations on the electronic structure and energetics (such as HOMO-LUMO energy gaps) of this compound are not readily found in the public domain. Such calculations would typically involve optimizing the geometry of the molecule and then computing its electronic properties using various functionals (e.g., B3LYP) and basis sets. physchemres.orgpmf.unsa.ba These studies would provide valuable data on the molecule's kinetic stability and electronic transitions.

Ab initio Methods for Molecular Orbital Analysis

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. dtic.milresearchgate.net These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous framework for analyzing molecular orbitals (MOs). dtic.mil An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's ability to donate or accept electrons.

A study on 4-substituted cinnolines employed ab initio Hartree-Fock (HF) methods with a 6-311G(d,p) basis set to investigate their electronic and optical properties, including the HOMO-LUMO energy gap. ajchem-a.com However, specific ab initio molecular orbital analysis focused solely on this compound, detailing the energies and compositions of its frontier orbitals, is not extensively documented in available research. Such an analysis would be crucial for a deeper understanding of its chemical reactivity and potential for charge-transfer interactions. wayne.edursc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure verification. In one study, the predicted 1D and HSQC NMR spectra were instrumental in identifying this compound as a degradation product of Indapamide (B195227). The predicted ¹³C chemical shift of the –CH group on the pyrazine (B50134) cycle for this compound (121.95 ppm) was crucial in distinguishing it from its isomer, 4-methylcinnoline (B75869) (predicted at 145.49 ppm), matching favorably with the experimental spectrum (124.85 ppm).

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in drug discovery and development, enabling the prediction of how a small molecule like this compound might interact with a biological target.

High-Throughput Fragment Docking for Target Identification (e.g., CBP/EP300 bromodomain)

High-throughput fragment docking has been pivotal in identifying this compound as a promising scaffold for inhibiting the bromodomain of the CREB-binding protein (CBP) and the E1A-associated protein (EP300). acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net These proteins are crucial in regulating gene transcription and are implicated in various diseases, including cancer. acs.orgacs.org

In an in silico screening of a library containing approximately 500 small molecules, the this compound moiety was identified as a fragment with a highly favorable predicted binding energy to the CBP bromodomain. acs.orgnih.gov The docking program SEED was utilized for this high-throughput screening, which evaluates binding energy based on the CHARMM force field and an implicit solvent model. acs.org The predicted binding mode of this compound mimics that of acetylated lysine, a natural ligand for bromodomains. chemrxiv.orgacs.org This was later confirmed by the crystal structure of a derivative of this compound in complex with the CBP bromodomain (PDB code: 6SQM), which showed the two adjacent nitrogen atoms of the cinnoline (B1195905) core preserving the key polar interactions with Asn1168 and Tyr1125. acs.org

The docking studies also revealed that the this compound fragment exhibits selectivity for the CBP bromodomain over the N-terminal bromodomain of BRD4 (BRD4(1)). acs.orgnih.govchemrxiv.org

Table 1: Predicted Binding Energies of this compound and Related Fragments

| Fragment | Target Bromodomain | Predicted Binding Energy (kcal/mol) |

| This compound | CBP | -19.9 acs.orgnih.gov |

| This compound | BRD4(1) | -16.5 acs.orgnih.govchemrxiv.org |

| N,N-dimethylacetamide | CBP | -19.5 acs.orgnih.gov |

| Acetophenone | CBP | -16.3 acs.orgnih.gov |

This table presents the predicted binding energies from high-throughput docking studies, highlighting the favorable binding of this compound to the CBP bromodomain.

Ligand-Protein Interaction Profiling and Binding Energy Predictions

Following its identification as a promising fragment, this compound served as a foundation for a fragment-growing strategy to develop more potent and selective inhibitors. acs.orgnih.gov By chimerizing the this compound scaffold with moieties from other known ligands, researchers developed novel CBP/EP300 inhibitors. chemrxiv.orgacs.org

For instance, a derivative, compound 3, which replaced a furan (B31954) group with a methyl group for easier PROTAC development, demonstrated a very good binding affinity and an improved ligand efficiency. acs.orgnih.gov Ligand efficiency (LE) is a metric that assesses the binding energy of a compound in proportion to its size, providing a measure of the quality of the binding.

Table 2: Binding Affinity and Ligand Efficiency of a this compound Derivative

| Compound | Target | KD (nM) | Ligand Efficiency (LE) |

| Compound 3 | CBP | 29 acs.orgnih.gov | 0.35 acs.orgnih.gov |

| Compound 3 | EP300 | 35 nih.gov | 0.35 acs.orgnih.gov |

This table shows the experimental binding affinity (dissociation constant, KD) and calculated ligand efficiency for a key derivative of this compound, demonstrating the successful optimization based on the initial fragment hit.

The detailed ligand-protein interaction profiling from these studies confirmed that the cinnoline core effectively mimics the acetyl-lysine binding by forming hydrogen bonds with key residues in the CBP binding pocket, such as Asn1168, and water-mediated interactions with Tyr1125. acs.org Furthermore, interactions with residues like Arg1173 contribute to the selectivity against other bromodomains like BRD4(1). acs.org

Structure-Based Drug Design Approaches Utilizing this compound Fragments

Structure-based drug design (SBDD) is a powerful methodology that leverages the three-dimensional structural information of a biological target, typically a protein, to design and optimize novel drug candidates. nih.gov A key strategy within SBDD is fragment-based lead discovery (FBLD), which involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to the target. acs.orguzh.ch These initial hits, which often have weak affinity, are then chemically elaborated or linked together to develop more potent and selective lead compounds. nih.govacs.org

A notable application of this approach involves the discovery of the this compound scaffold as a promising fragment for developing inhibitors of the CREB-binding protein (CBP) and the E1A-associated protein (EP300). acs.orgnih.gov CBP and EP300 are homologous enzymes whose bromodomains (BRDs) are crucial in regulating gene expression, making them attractive targets for diseases like cancer and inflammation. nih.govacs.org

In a pivotal study, an in silico screening of a fragment library containing approximately 500 small heteroaromatic molecules was performed using high-throughput docking. nih.govacs.org The this compound moiety emerged as the fragment with the most favorable predicted binding energy for the CBP bromodomain, acting as an effective mimic of acetyl-lysine, the natural ligand for bromodomains. acs.orgnih.govnih.gov

Key Findings from Docking Studies:

| Fragment | Target Protein | Predicted Binding Energy (kcal/mol) |

| This compound | CBP | -19.9 nih.gov |

| This compound | BRD4(1) | -16.5 nih.gov |

| N,N-dimethylacetamide (reference) | CBP | -19.5 nih.gov |

| Acetophenone (reference) | CBP | -16.3 nih.gov |

The docking pose of this compound revealed key interactions within the CBP-BRD binding pocket, including direct hydrogen bonds with residues Asn1168 and Arg1173, and a water-mediated interaction with Tyr1125. acs.orgchemrxiv.org This initial success prompted a "fragment-growing" strategy, where the this compound scaffold was elaborated based on structural analysis of its docked pose and comparison with other known ligands. nih.govresearchgate.net This optimization process led to the development of highly potent and selective CBP/EP300-BRD inhibitors and was further extended to create a Proteolysis Targeting Chimera (PROTAC), dCE-2, which is capable of inducing the degradation of CBP and EP300 proteins. nih.govresearchgate.net

Analysis of Molecular Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity and electronic properties of molecules. irjweb.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com A smaller gap generally indicates higher reactivity and greater polarizability. ijastems.orgresearchgate.net

Computational studies on cinnoline and its derivatives, performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide insight into their electronic structures. ajchem-a.comijastems.org While specific data for this compound is not extensively published, analysis of related structures like cinnoline and cinnoline-4-carboxylic acid offers valuable comparative data. ijastems.orgajchem-a.com For instance, DFT calculations on cinnoline-4-carboxylic acid revealed a HOMO-LUMO gap of 3.6785 eV, suggesting that charge transfer can occur within the molecule, which contributes to its biological activity and nonlinear optical properties. ijastems.org

Calculated FMO Properties for Cinnoline Derivatives (Gas Phase):

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Cinnoline | HF/6-311G(d,p) | -9.25 | 1.90 | 11.15 ajchem-a.com |

| 4-chlorocinnoline | HF/6-311G(d,p) | -9.38 | 1.55 | 10.93 ajchem-a.com |

| 4-nitrocinnoline | HF/6-311G(d,p) | -10.31 | 0.84 | 11.15 ajchem-a.com |

| Cinnoline-4-carboxylic acid | DFT/B3LYP/6-311++G(d,p) | -7.03 | -3.35 | 3.68 ijastems.org |

Analysis of triazolylcinnolines has shown that the HOMO is often associated with the electron-donating part of the molecule (e.g., the triazole ring), while the LUMO is concentrated on the electron-accepting cinnoline moiety. researchgate.net This separation of frontier orbitals is crucial for understanding intramolecular charge transfer processes.

Quantum chemical calculations are frequently used to determine these properties. ajchem-a.comsqu.edu.om For instance, studies on cinnoline and its 4-substituted derivatives have been performed using the Hartree-Fock method with a 6-311G(d,p) basis set, considering the effects of different solvent environments using the polarizable continuum model (PCM). ajchem-a.comajchem-a.com These calculations show that both the dipole moment and polarizability can be significantly influenced by the polarity of the solvent, generally increasing as the solvent's dielectric constant rises. squ.edu.om

Calculated Dipole Moment (μ) and Polarizability (α) for Cinnoline:

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Polarizability (a.u.) |

| Gas Phase | 1.00 | 4.34 ajchem-a.com | 97.47 ajchem-a.com |

| Ethanol | 24.55 | 6.00 ajchem-a.com | 114.88 ajchem-a.com |

| Water | 78.39 | 6.16 ajchem-a.com | 115.93 ajchem-a.com |

These theoretical calculations are vital for predicting the behavior of molecules in different biological and chemical environments, aiding in the design of compounds with desired solubility and interaction profiles.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iscnagpur.ac.inyoutube.com Identifying the preferred, low-energy conformations is essential for understanding a molecule's shape, stability, and its ability to interact with a biological target. princeton.edu For complex and flexible molecules, computational methods like molecular dynamics (MD) simulations are indispensable. nih.gov

MD simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time based on the principles of classical mechanics. mdpi.comresearchgate.net In drug design, MD simulations are used to assess the stability of protein-ligand complexes, explore conformational changes upon binding, and understand the dynamic interactions that govern molecular recognition. nih.govvolkamerlab.org

In the context of this compound, MD simulations have been particularly insightful for understanding the behavior of the PROTAC degrader, dCE-2, which features the this compound scaffold. nih.govresearchgate.net These simulations revealed that in an aqueous environment, dCE-2 does not exist in a single rigid state but rather populates a dynamic equilibrium of both folded and extended conformations. nih.govresearchgate.netuzh.ch It is hypothesized that the folded conformation may enhance cell permeability, while the extended conformation is likely necessary for forming the productive ternary complex between the target protein (CBP/EP300) and the E3 ligase, which is required for protein degradation. nih.govresearchgate.net This "chameleon-like" behavior, elucidated through MD simulations, is a key factor in the molecule's potent biological activity. nih.gov

Biological Activity and Pharmacological Relevance of 3 Methylcinnoline Derivatives

Anticancer Activities

The development of new and effective anticancer agents is a cornerstone of modern medicinal chemistry. Derivatives of 3-methylcinnoline have shown potential in this area through various mechanisms, including the inhibition of cancer cell growth, interference with crucial enzymatic pathways, and the innovative use of targeted protein degradation technology.

Inhibition of Cancer Cell Proliferation

Cinnoline (B1195905) derivatives have been recognized for their cytotoxic effects against various cancer cell lines. While broad studies on cinnolines indicate general anticancer properties, specific research on this compound derivatives is revealing their potential in inhibiting the proliferation of specific cancer types. For instance, the antiproliferative activity of various heterocyclic compounds, including those with structures analogous to cinnolines, has been demonstrated against human lung cancer (A549), breast cancer (MCF-7), and other cancer cell lines. frontiersin.orgnih.gov The evaluation of these compounds typically involves determining their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

Enzyme Inhibition Related to Cancer Progression

A key strategy in cancer therapy is the inhibition of enzymes that are critical for cancer cell survival and proliferation. Research has identified several enzymes that are targeted by cinnoline derivatives.

Topoisomerases: These enzymes are vital for managing the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately, cell death. nih.govbiomedpharmajournal.org While the broader class of quinoline (B57606) derivatives is known to act as topoisomerase inhibitors, specific studies on this compound's direct, potent inhibitory activity on these enzymes are an active area of investigation. researchgate.netmdpi.com Some novel 9-benzylaminoacridine derivatives have been identified as dual inhibitors of topoisomerase II. mdpi.com

Phosphodiesterase (PDE): PDEs are enzymes that regulate intracellular signaling pathways. The inhibition of certain PDEs, such as PDE5, has been shown to have anticancer effects in various malignancies. mdpi.com While direct evidence for this compound derivatives as potent PDE inhibitors is still emerging, the exploration of related heterocyclic structures in this context suggests it as a potential mechanism of action. mdpi.com

Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway involved in cell proliferation, growth, and survival. researchgate.net A series of cinnoline derivatives have been developed and evaluated as PI3K inhibitors, with many displaying nanomolar inhibitory activities. researchgate.net One particular compound from this series demonstrated micromolar inhibitory potency against three human tumor cell lines. researchgate.net The potential of this compound derivatives as specific PI3K inhibitors is an area of ongoing research. frontiersin.orgnih.gov

Protein Degradation via PROTAC Technology

A groundbreaking approach in cancer therapy is the use of Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that induce the degradation of a target protein. nih.gov A significant development in this area involves a this compound derivative in the creation of a PROTAC named dCE-2. researchgate.netresearchgate.net This PROTAC targets two crucial homologous enzymes, CREB-binding protein (CBP) and E1A-associated protein (EP300). nih.gov

The design of dCE-2 was informed by the crystal structure of an in-house bromodomain (BRD) inhibitor that features a this compound acting as an acetyl-lysine mimic. nih.gov This PROTAC conjugates the this compound derivative to a thalidomide (B1683933) CRBN E3 ligand via a 10-atom aliphatic linker. researchgate.net dCE-2 has demonstrated activity across several cell lines, including multiple myeloma (LP1, MM1S), prostate cancer (LNCaP), and neuroblastoma (SH-SY5Y) cells, with a half-maximal degradation concentration (DC50) of 40 nM in LP1 cells after 16 hours. nih.govresearchgate.net This highlights the potential of this compound as a key component in developing targeted protein degraders for cancer therapy.

Mechanism of Action Studies

Understanding the precise molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents.

Interaction with CBP/EP300 Bromodomains: A key discovery is the role of the this compound moiety as an acetyl-lysine mimic. researchgate.netacs.org This allows it to bind to the bromodomains of CBP and EP300, which are epigenetic regulators involved in gene transcription. acs.orgmdpi.com By inhibiting these bromodomains, this compound derivatives can modulate the expression of genes involved in cancer progression. chemrxiv.orgchemrxiv.org The development of selective CBP/EP300-BRD inhibitors based on a this compound scaffold has been a significant breakthrough. acs.org

NFκB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway is a critical regulator of immune responses, inflammation, and cell survival. mdpi.com Aberrant NFκB signaling is a hallmark of many cancers. Research has shown that selective inhibition of the CBP/EP300 bromodomain by this compound-based inhibitors can block TNF-α-driven NFκB signaling in immune cells, leading to a reduction in the expression of inflammatory cytokines. researchgate.netacs.orgchemrxiv.org This provides a clear mechanism by which these compounds can exert anti-inflammatory and, by extension, anticancer effects.

Antimicrobial Activities

In addition to their anticancer potential, cinnoline derivatives have also been investigated for their ability to combat microbial infections. The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Antibacterial Spectrum and Efficacy

Studies have explored the antibacterial properties of various cinnoline derivatives against both Gram-positive and Gram-negative bacteria. vinmec.commdpi.com For example, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net One compound from this series, compound 4i, displayed significant antibacterial properties against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. researchgate.net Broad-spectrum antibiotics are effective against a wide range of bacteria, encompassing both Gram-positive and Gram-negative types. vinmec.comlibretexts.org The ability of certain this compound derivatives to inhibit both categories of bacteria suggests their potential as broad-spectrum antimicrobial agents.

Antifungal Efficacy (e.g., against Candida species)

Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal properties. researchgate.netresearchgate.net Research into pyrazole-based cinnoline derivatives has revealed significant activity against various pathogenic fungi. researchgate.net One particular derivative, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, has been identified as a potent agent against several pathogenic fungi. researchgate.net While the general class of cinnolines shows promise, specific studies focusing solely on the antifungal efficacy of this compound against Candida species are not extensively detailed in the provided results. However, the broader family of cinnoline derivatives has established antifungal potential. researchgate.netresearchgate.net

Antitubercular Properties

The cinnoline nucleus is a crucial heterocyclic structure found in many pharmaceutically significant compounds. researchgate.net Derivatives of cinnoline have shown a wide array of pharmacological effects, including antibacterial and antitubercular activities. researchgate.netresearchgate.net Specifically, a pyrazole-based cinnoline derivative, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, has demonstrated notable activity against resistant strains of M. tuberculosis. researchgate.net This highlights the potential of the cinnoline scaffold in developing new antitubercular drugs. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Inflammatory Mediators (e.g., TNF-α induced cytokine expression)

A novel class of selective CREB-binding protein (CBP) and E1A-associated protein (EP300)-bromodomain (BRD) inhibitors, which feature a this compound as an acetyl-lysine mimic, has been developed. researchgate.netacs.org These compounds have been shown to inhibit NFκB signaling in THP-1 cells, which in turn reduces the expression of cytokines induced by TNF-α in vitro. researchgate.netacs.org In vivo studies have further demonstrated a significant anti-inflammatory effect, with a decrease in the secretion of several cytokines, including IL-1β, MCP-1, IL-1α, and IL-6. acs.org This inhibition of the CBP/EP300-BRD interferes with the initiation of the inflammatory cascade. acs.orgchemrxiv.org

Interaction with Inflammatory Pathways (e.g., NFκB signaling)

The this compound-based CBP/EP300-BRD inhibitors have a significant impact on the NFκB signaling pathway. acs.orgchemrxiv.org It is well-established that TNF-α strongly induces gene expression regulated by NFκB. acs.org The developed bromodomain inhibitors can partially block this TNF-α-stimulated, NFκB-mediated gene expression. acs.org The mechanism involves the inhibition of CBP/EP300-BRD, which in turn reduces NFκB transcriptional activity, leading to a significant downregulation of cytokine gene expression. acs.orgchemrxiv.org This demonstrates a critical role for CBP/EP300-BRD in the inflammatory cascade induced by TNF-α. acs.org

COX-2 Inhibition Studies

Research into pyrazolo[4,3-c]cinnoline derivatives has identified compounds with promising anti-inflammatory activity. researchgate.netresearchgate.net Docking studies of some of these compounds with the COX-2 enzyme have shown a strong binding profile. researchgate.netresearchgate.net Specifically, certain pyrazolo[4,3-c]cinnoline derivatives have exhibited good anti-inflammatory activity with reduced ulcerogenic and lipid peroxidation effects when compared to naproxen. researchgate.net One such compound showed a COX-2 IC50 of 10 µM. researchgate.net

Antimalarial and Antiparasitic Activities

Cinnoline derivatives are recognized for their broad spectrum of pharmacological activities, which includes antimalarial properties. researchgate.netresearchgate.net A series of 4-methyl-3-[5-(substituted phenyl)-4, 5-dihydro-1H-Pyrazol-3-yl] Cinnoline-6-Sulfonamides were synthesized and evaluated for their in vitro antimalarial activity. researchgate.netresearchgate.net All the tested analogues demonstrated activity against Plasmodium falciparum. researchgate.net One specific derivative, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be potent against the protozoan parasite P. falciparum. researchgate.net

Other Pharmacological Activities (e.g., Anxiolytic, Analgesic)

Cinnoline derivatives have been investigated for a range of pharmacological effects, including anxiolytic and analgesic activities. nih.govresearchgate.netresearchgate.net The cinnoline nucleus is considered a significant bicyclic heterocycle and serves as a structural basis for compounds with interesting pharmaceutical properties. nih.govmdpi.com Research has demonstrated that modifications to the cinnoline scaffold can lead to compounds with potential therapeutic applications in managing anxiety and pain. nih.govresearchgate.net

Some derivatives of 1H-pyrazolo[4,3-c]cinnoline have been synthesized and shown to possess narcotic and analgesic activity. scribd.com While broad reviews mention anxiolytic and analgesic activities as part of the pharmacological spectrum of cinnoline derivatives, detailed studies focusing specifically on this compound for these activities are less common in the reviewed literature. nih.govresearchgate.netresearchgate.net However, the general findings for the broader cinnoline class suggest that the this compound scaffold is a promising starting point for developing new anxiolytic and analgesic agents.

For instance, certain pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net The search for novel analgesic agents is driven by the need to find compounds with fewer side effects than existing medications. rjpbcs.com Similarly, the development of anxiolytic drugs is an active area of research, with a focus on targets like the GABA-A receptor. ump.edu.pl While not directly involving this compound, studies on other heterocyclic compounds, such as 3-methyl-2-phenyl-1-substituted-indoles and quinoline-based thiazolidinones, have shown significant analgesic activity, highlighting the potential of related chemical structures. nih.govekb.eg

| Compound Class | Observed Activity | Reference |

| Cinnoline Derivatives | Anxiolytic, Analgesic | nih.govresearchgate.netresearchgate.net |

| Pyrazolo[4,3-c]cinnoline Derivatives | Narcotic, Analgesic | scribd.com |

| 3-Methyl-2-phenyl-1-substituted-indole Derivatives | Analgesic, Anti-inflammatory | nih.gov |

| Quinoline-based Thiazolidinone Derivatives | Analgesic, Anti-inflammatory | ekb.eg |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. nih.gov For cinnoline derivatives, SAR studies have provided valuable insights into how chemical modifications influence their pharmacological effects. mdpi.comwisdomlib.org

A general observation across several studies is that the introduction of halogen substituents onto the cinnoline ring often enhances biological activity. wisdomlib.orgthepharmajournal.com Specifically, chloro, bromo, and fluoro-substituted cinnoline thiophene (B33073) derivatives have demonstrated potent antibacterial, anti-inflammatory, and antifungal activities. wisdomlib.orgthepharmajournal.com Chloro-substituted compounds, in particular, showed significant antimicrobial and anti-inflammatory effects. thepharmajournal.com In some series, halogen-substituted derivatives were the most active, followed by those with methyl and nitro substitutions. nih.govmdpi.com

In the context of anti-inflammatory activity, which can be related to analgesic effects, SAR studies of pyrazolo[4,3-c]cinnoline derivatives indicated that compounds with an electron-donating group on a benzoyl ring had higher activity than those with electron-withdrawing groups. mdpi.com Furthermore, the presence of a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon was found to increase anti-inflammatory activity. mdpi.com

While these SAR findings pertain to the broader class of cinnoline derivatives, they provide a rational basis for the design of novel this compound derivatives. The methyl group at the 3-position is a key structural feature, and further modifications, such as the introduction of halogens or other functional groups at various positions on the bicyclic ring, could modulate the anxiolytic and analgesic properties. The development of Quantitative Structure-Activity Relationship (QSAR) models, as has been done for other heterocyclic compounds, could further facilitate the rational design of new, potent this compound-based therapeutic agents. nih.govresearchcommons.org

Summary of Key SAR Findings for Cinnoline Derivatives:

| Structural Modification | Impact on Activity | Activity Type | Reference |

| Halogen (Cl, Br, F) substitution | Potent activity | Antibacterial, Anti-inflammatory, Antifungal | wisdomlib.orgthepharmajournal.com |

| Chloro substitution | More potent activity | Antimicrobial, Anti-inflammatory | thepharmajournal.com |

| Electron-donating groups (on benzoyl ring) | Higher activity | Anti-inflammatory | mdpi.com |

| Methylene spacer | Increased activity | Anti-inflammatory | mdpi.com |

Applications Beyond Medicinal Chemistry

Building Block in Complex Organic Synthesis

The cinnoline (B1195905) scaffold, and specifically 3-methylcinnoline, serves as a valuable starting material or "building block" in the field of organic synthesis. minakem.com Its inherent chemical structure allows for a variety of transformations, making it a key component in the construction of more intricate molecules. scripps.edulkouniv.ac.in The reactivity of the methyl group at the 3-position and the nitrogen atoms within the heterocyclic ring system are central to its synthetic utility.

Researchers have utilized derivatives of this compound, such as methyl cinnoline-6-carboxylate, as foundational elements in synthetic pathways. lookchem.com The hydrogenation of 4-methylcinnoline (B75869), for example, has been shown to yield a variety of products depending on the reaction conditions and catalysts used. byu.edu This demonstrates the compound's adaptability for creating diverse molecular architectures. Products obtained from such reactions include o-amino-β-methylphenethylamine and various hydrogenated forms of the original molecule, like 4-methyl-3,4-dihydrocinnoline and 4-methyl-1,2,3,4-tetrahydrocinnoline. byu.edu

Furthermore, the methyl group of 4-methylcinnoline can participate in condensation reactions with aldehydes, a classic transformation that underscores its utility in building larger molecular frameworks. acs.org The ability to selectively functionalize the cinnoline core allows chemists to construct complex heterocyclic systems, which are prevalent in many areas of chemical science. chemistry-chemists.com The synthesis of various substituted cinnolines highlights the role of these compounds as versatile precursors for more complex chemical entities.

Table 1: Products from the Hydrogenation of 4-Methylcinnoline This table showcases the diversity of compounds that can be synthesized from a 4-methylcinnoline precursor through hydrogenation reactions, highlighting its role as a versatile building block.

| Product Name | Catalyst Used | Solvent/Conditions |

|---|---|---|

| o-Amino-β-methylphenethylamine | 5% Rhodium on charcoal or Platinum oxide | Neutral ethanolic solution |

| Octahydroskatole | Ruthenium oxide or 5% Rhodium on charcoal | Acidic solution |

| 1-Ethyloctahydroskatole | Ruthenium oxide | Neutral ethanolic solution |

| 4-Methyl-3,4-dihydrocinnoline | 5% Rhodium on alumina (B75360) | Acidic solution, 60 psig H₂ |

| 4-Methyl-1,2,3,4-tetrahydrocinnoline | Platinum oxide | Acidic solution, 60 psig H₂ |

Data sourced from Maycock, 1965. byu.edu

Potential in Agricultural Chemicals (e.g., Fungicides, Bactericides)

The field of agricultural chemistry is continually searching for new active compounds to protect crops from diseases. researchgate.netaccessscience.comreagent.co.uk Cinnoline and its derivatives have emerged as a class of compounds with notable biological activities, including potential applications as fungicides and bactericides. researchgate.netscribd.com The core cinnoline structure can be modified to create a library of derivatives, some of which exhibit significant antimicrobial properties against plant pathogens.

Research has demonstrated that certain cinnoline-based compounds display potent antibacterial and antifungal activity. researchgate.net For instance, pyrazole-based cinnoline derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against various pathogenic microbes, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net These same derivatives were also tested for antifungal activity against species like Aspergillus flavus. researchgate.net

The development of novel antimicrobial agents is crucial for managing plant diseases. Studies on cinnoline-based chalcones and pyrazoline derivatives have shown promising results in this area. researchgate.net The ability of these compounds to inhibit the growth of both bacteria and fungi suggests their potential for development into broad-spectrum agricultural protectants. researchgate.netfrontiersin.orgfrontiersin.org Specifically, certain halogen-substituted cinnoline derivatives have shown potent antimicrobial activity. researchgate.net The mechanism of action for many of these compounds is still under investigation, but their efficacy highlights the potential of the this compound scaffold as a basis for new agricultural chemicals. dergipark.org.trnih.gov